5,5-Dimethylpiperidine-2,4-dione
CAS No.:
Cat. No.: VC13516865
Molecular Formula: C7H11NO2
Molecular Weight: 141.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H11NO2 |
|---|---|
| Molecular Weight | 141.17 g/mol |
| IUPAC Name | 5,5-dimethylpiperidine-2,4-dione |
| Standard InChI | InChI=1S/C7H11NO2/c1-7(2)4-8-6(10)3-5(7)9/h3-4H2,1-2H3,(H,8,10) |
| Standard InChI Key | HIIHIUDAYBXRTM-UHFFFAOYSA-N |
| SMILES | CC1(CNC(=O)CC1=O)C |
| Canonical SMILES | CC1(CNC(=O)CC1=O)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
5,5-Dimethylpiperidine-2,4-dione features a piperidine backbone with ketone groups at positions 2 and 4 and two methyl groups at position 5 (Fig. 1). The planar arrangement of the diketone moiety facilitates resonance stabilization, while the methyl groups introduce steric hindrance, influencing reactivity.
Table 1: Key Structural Identifiers
| Property | Value |
|---|---|
| IUPAC Name | 5,5-dimethylpiperidine-2,4-dione |
| Molecular Formula | C₇H₁₁NO₂ |
| Molecular Weight | 141.17 g/mol |
| SMILES | CC1(CNC(=O)CC1=O)C |
| InChI Key | HIIHIUDAYBXRTM-UHFFFAOYSA-N |
| CAS Registry Number | 118263-81-3 |
The compound’s crystallinity and solubility profile remain uncharacterized, but analogous piperidine-diones typically exhibit limited water solubility and moderate polarity.
Synthesis and Reaction Pathways
Conventional Synthetic Routes
While detailed protocols are scarce, synthesis likely involves cyclization of a substituted glutaric acid derivative or condensation of urea with a diketone precursor. A proposed multi-step pathway includes:
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Aldol Condensation: Reaction of dimethyl malonate with acetone under basic conditions to form a diketone intermediate.
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Cyclization: Treatment with ammonium acetate or urea to form the piperidine ring.
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Methylation: Introduction of methyl groups via alkylation agents like methyl iodide.
Table 2: Comparative Synthesis of Piperidine-Diones
| Compound | Method | Yield (%) | Reference |
|---|---|---|---|
| 5,5-Dimethylpiperidine-2,4-dione | Cyclization of diketone + urea | Not reported | |
| 5,5-Diphenylimidazolidine-2,4-dione | Bucherer-Bergs reaction | 85 |
Functionalization Strategies
The diketone groups enable nucleophilic substitutions, while the methyl groups may undergo halogenation or oxidation. For example, acylation at the nitrogen atoms could yield derivatives with enhanced bioactivity, as demonstrated in analogous imidazolidine-diones .
| Hazard Statement | Code | Precautionary Measures |
|---|---|---|
| Skin irritation | H315 | Wear nitrile gloves |
| Serious eye irritation | H319 | Use safety goggles |
| Respiratory irritation | H335 | Employ fume hoods |
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